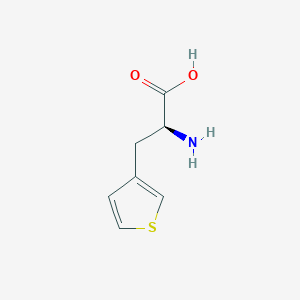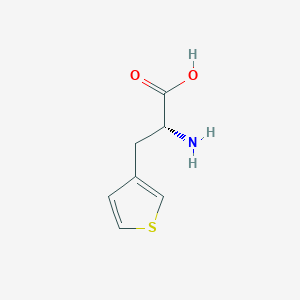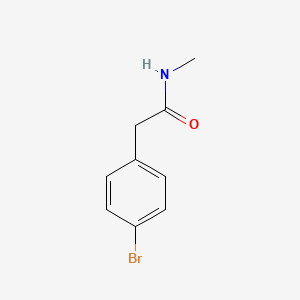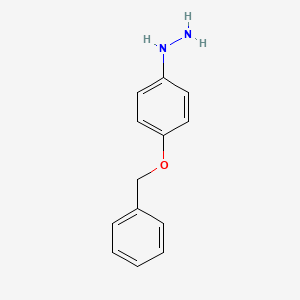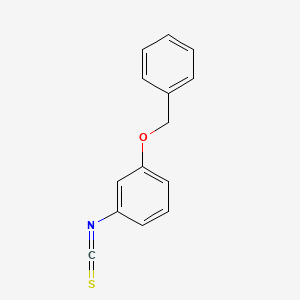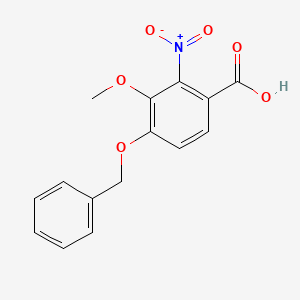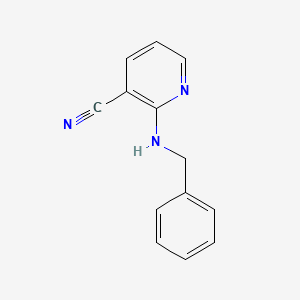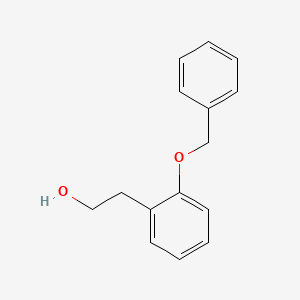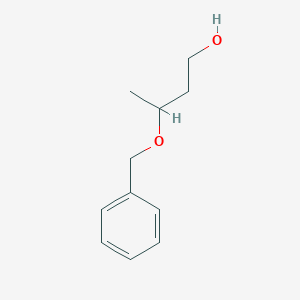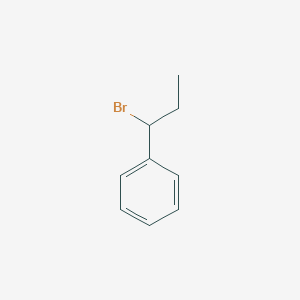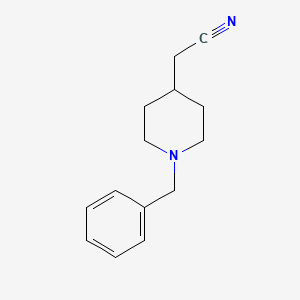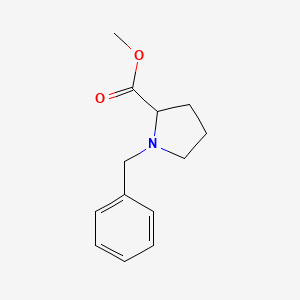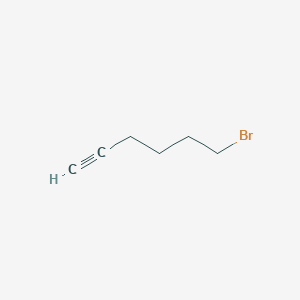
6-Bromohex-1-yne
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromohex-1-yne and related compounds involves various strategies, including halogenation and alkylation reactions. For instance, the generation of 1-propynyllithium from (Z/E)-1-bromo-1-propene leads to products such as 6-phenylhex-2-yn-5-en-4-ol, showcasing the compound's utility in synthetic organic chemistry (Toussaint & Suffert, 2003). Another example includes the use of 1-bromo-1-lithioethene as a reagent in organic synthesis, demonstrating clean 1,2-addition reactions with aldehydes and ketones (Novikov & Sampson, 2005).
Molecular Structure Analysis
Research on compounds structurally related to 6-Bromohex-1-yne reveals insights into their molecular geometry and intermolecular interactions. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, highlighting the significance of π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions in stabilizing the crystal structure (Rodi et al., 2013).
Chemical Reactions and Properties
6-Bromohex-1-yne participates in various chemical reactions, demonstrating its reactivity and functional versatility. The use of Br/Cl to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates is an example of how halogenated alkynes can be utilized to synthesize complex organic molecules (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
The physical properties of 6-Bromohex-1-yne and related compounds, such as their crystalline phases and structural parameters, are crucial for understanding their behavior in various applications. For example, spectroscopic, crystal structure, and molecular conformation studies of 1-bromo-2, 3, 5, 6- tetra-methylbenzene provide detailed insights into the physical characteristics of brominated organic compounds (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Properties Analysis
The chemical properties of 6-Bromohex-1-yne, such as its reactivity and the nature of its derivatives, are fundamental to its applications in organic synthesis. Studies on the catalytic reduction of 6-Bromo-1-hexene by nickel(I) salen and the synthesis of various derivatives from 2-bromobenzylidene groups illustrate the compound's versatility and utility in producing a wide range of chemical products (Fang, Peters, & Mubarak, 2001), (Sakaguchi, Hirano, Matsuda, & Shuto, 2006).
Wissenschaftliche Forschungsanwendungen
1. Polymerization of 6-Bromohex-1-yne
- Summary of Application: 6-Bromohex-1-yne is used in the polymerization process. It is particularly interesting because it contains a bromine atom at the end of an alkyl substituent, which can undergo reactions following polymerization, leading to new polymers .
- Methods of Application: The polymerization of 6-Bromohex-1-yne was carried out under dry nitrogen. Catalysts based on molybdenum (Mo) and tungsten (W) were found to be effective for the polymerization .
- Results or Outcomes: The yields of the methanol-insoluble polymer were low when Mo-based catalysts were used. On the other hand, W-based catalysts provided the polymer in good yields .
2. Preparation of Epoxide
- Summary of Application: 6-Bromohex-1-yne is used in the preparation of 6-bromo-1,2-epoxyhexane, an epoxide .
- Results or Outcomes: The outcome of this application is the successful synthesis of 6-bromo-1,2-epoxyhexane .
3. Preparation of 4-Alkenylbenzonitriles
Safety And Hazards
6-Bromohex-1-yne is classified as a warning under the GHS07 pictogram . It has hazard statements H315-H319-H335 , indicating that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Eigenschaften
IUPAC Name |
6-bromohex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOERVYIUQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342765 | |
| Record name | 6-Bromo-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohex-1-yne | |
CAS RN |
66977-99-9 | |
| Record name | 6-Bromo-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



